2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1797691-14-5
VCID: VC3091603
InChI: InChI=1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20)
SMILES: C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F
Molecular Formula: C14H7F2NO3
Molecular Weight: 275.21 g/mol

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

CAS No.: 1797691-14-5

Cat. No.: VC3091603

Molecular Formula: C14H7F2NO3

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid - 1797691-14-5

Specification

CAS No. 1797691-14-5
Molecular Formula C14H7F2NO3
Molecular Weight 275.21 g/mol
IUPAC Name 2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid
Standard InChI InChI=1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20)
Standard InChI Key PFGSSPQTPYSFDP-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F
Canonical SMILES C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F

Introduction

Chemical Identity and Structure

Basic Chemical Information

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is characterized by a tricyclic structure consisting of a central pyridine ring fused with two benzene rings, featuring strategically positioned functional groups. The fundamental chemical identifiers for this compound are presented in Table 1.

Table 1: Chemical Identifiers

ParameterValue
CAS Number1797691-14-5
Molecular FormulaC₁₄H₇F₂NO₃
Molecular Weight275.21 g/mol
Exact Mass275.03939941 Da

The compound bears multiple functional groups that define its chemical behavior and potential applications .

Structural Nomenclature

The compound is known by several systematic names and identifiers in chemical databases:

  • IUPAC Name: 2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid

  • Alternative IUPAC Name: 2,5-difluoro-9-hydroxyacridine-4-carboxylic acid

  • Database Identifiers: AKOS033580190, EN300-155317

The structural representation can be formalized through standard chemical notation systems:

  • InChI Code: 1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20)

  • InChI Key: PFGSSPQTPYSFDP-UHFFFAOYSA-N

Structural Features

The key structural features of this compound include:

  • Two fluorine atoms at positions 2 and 5 on the aromatic rings

  • A carbonyl (oxo) group at position 9

  • A carboxylic acid group at position 4

  • A nitrogen atom in the central heterocyclic ring at position 10

These structural elements create a planar, aromatic system with the functional groups extending from the core acridine skeleton, influencing its chemical reactivity and potential biological interactions .

Physical and Chemical Properties

Physicochemical Parameters

The physicochemical properties of 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid are summarized in Table 2, based on both experimental and computational data.

Table 2: Physicochemical Properties

PropertyValueSource
XLogP3-AA2.7Computed
Hydrogen Bond Donor Count2Computed
Hydrogen Bond Acceptor Count6Computed
Rotatable Bond Count1Computed
Melting PointNot Available-
Boiling PointNot Available-
DensityNot Available-
Flash PointNot Available-

The XLogP3-AA value of 2.7 suggests moderate lipophilicity, indicating that the compound likely has some solubility in organic solvents while maintaining limited water solubility . This property is consistent with the compound's structure, which contains both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) moieties.

Spectroscopic Properties and Characterization

While specific spectroscopic data for 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is limited in the available literature, its structural features allow for predictions regarding its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Characteristics

The structure of the compound suggests that its proton NMR (¹H-NMR) spectrum would display:

  • Aromatic proton signals from the acridine ring system

  • A broad signal corresponding to the carboxylic acid proton

  • A broad signal for the N-H proton at position 10

The fluorine atoms at positions 2 and 5 would influence the chemical shifts of neighboring protons through their electron-withdrawing effects, potentially causing characteristic splitting patterns.

Molecular Recognition Features

The compound possesses several structural features that facilitate molecular recognition and intermolecular interactions:

  • Hydrogen Bond Donor Count: 2 (N-H and COOH groups)

  • Hydrogen Bond Acceptor Count: 6 (including F atoms, carbonyl and carboxyl groups)

  • Rotatable Bond Count: 1

These properties are important for understanding potential interactions with biological targets and solvent systems, particularly in medicinal chemistry applications.

Structural Relations to Similar Compounds

Comparison with Related Acridine Derivatives

One structurally related compound mentioned in the literature is 9-Oxo-9,10-dihydroacridine-2-carboxylic acid (CAS: 42946-36-1), which shares the core acridine structure but differs in substitution pattern .

Table 3: Comparison with Related Acridine Derivative

Property2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid9-Oxo-9,10-dihydroacridine-2-carboxylic acid
Molecular FormulaC₁₄H₇F₂NO₃C₁₄H₉NO₃
Molecular Weight275.21 g/mol239.23 g/mol
CAS Number1797691-14-542946-36-1
Fluorine Atoms2 (positions 2 and 5)None
Carboxylic Acid Position42

The comparison highlights how subtle structural variations within the acridine family can result in different molecular weights and potentially different chemical and biological properties .

Future Research Directions

Given the limited information available on 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, several research directions could be valuable:

  • Development of efficient synthetic routes to access this compound and structural analogs

  • Evaluation of potential biological activities, particularly in areas where acridine derivatives have shown promise

  • Investigation of spectroscopic and physical properties to better characterize the compound

  • Exploration of structure-activity relationships through the synthesis of related derivatives with varying substitution patterns

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